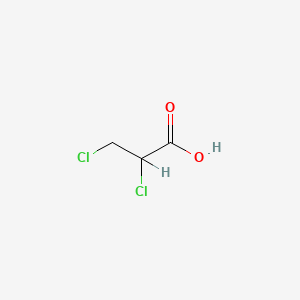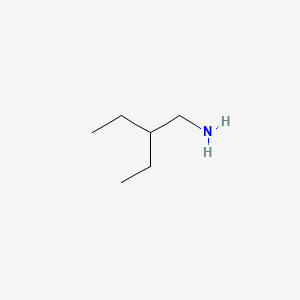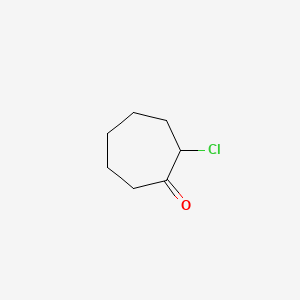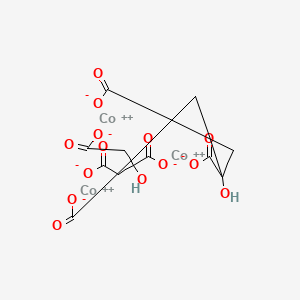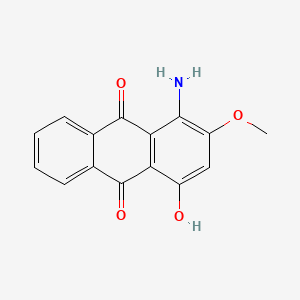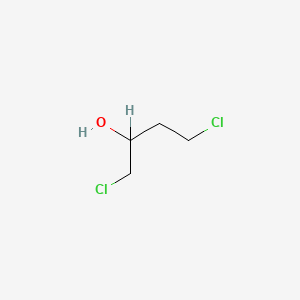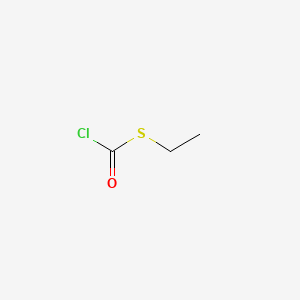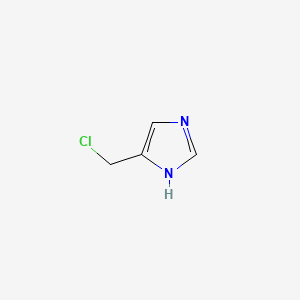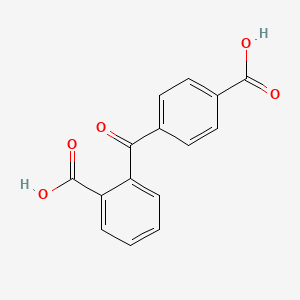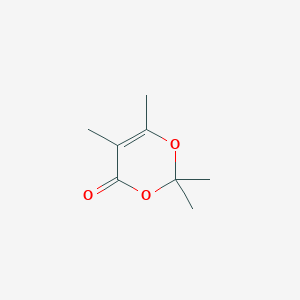
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Descripción general
Descripción
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is a chemical compound used as a building block in organic synthesis . It serves as a direct precursor to β-dicarbonyl compounds .
Synthesis Analysis
The synthesis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one can be achieved from TERT-BUTYL 2-METHYL-3-OXOBUTANOATE and Acetone .Molecular Structure Analysis
The molecular formula of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is C8H12O3. Its molecular weight is 156.18 . The InChI code is 1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 .Chemical Reactions Analysis
Flash pyrolysis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one generates acetylketene . It is a diketene-acetone adduct . It was also used in the preparation of N-alkenyl acetoacetamides .Physical And Chemical Properties Analysis
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is a liquid at 20°C . It has a boiling point of 72°C at 3 mmHg . The compound has a refractive index of 1.46 and a specific gravity of 1.07 . It should be stored at temperatures between 0-10°C .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one: is utilized in the pharmaceutical industry as a precursor for synthesizing various compounds. Its structure allows for the formation of acetoacetic esters, which are valuable intermediates in the creation of active pharmaceutical ingredients (APIs). The compound’s ability to undergo condensation reactions makes it a versatile building block for the synthesis of more complex molecules .
Material Science
In material science, this compound finds application in the synthesis of polymers and co-polymers. Its reactivity with different alcohols and amines enables the creation of novel materials with potential uses in coatings, adhesives, and other polymer-based products. The compound’s unique structure can impart desirable properties such as increased thermal stability and chemical resistance .
Chemical Synthesis
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one: serves as a key reactant in chemical synthesis, particularly in the formation of β-dicarbonyl compounds. These compounds are crucial for various organic synthesis pathways, including the preparation of heterocyclic compounds, which have widespread applications in dyes, pigments, and agrochemicals .
Agriculture
In the agricultural sector, derivatives of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one are explored for their potential use as intermediates in the synthesis of herbicides and pesticides. The compound’s reactivity could lead to the development of new formulations that are more effective and environmentally friendly .
Environmental Science
This compound is being researched for its potential use in environmental remediation processes. Its chemical properties may be harnessed to synthesize compounds that can neutralize or degrade pollutants, contributing to cleaner air and water. It could also play a role in the synthesis of sensors and indicators for environmental monitoring .
Biochemistry
In biochemistry, 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is a candidate for the synthesis of biochemical reagents. These reagents can be used in analytical techniques such as chromatography and spectrometry, aiding in the detection and quantification of biological molecules. Its derivatives may also serve as enzyme inhibitors or activators, providing tools for biochemical research .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,5,6-tetramethyl-1,3-dioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPEQVPVAXLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(OC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336981 | |
| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
CAS RN |
87769-39-9 | |
| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






